

Technical Guide: 2-Benzylprop-2-en-1-ol

Spectral Data & Synthesis

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Compound of Interest

Compound Name: 2-benzylprop-2-en-1-ol

CAS No.: 30457-89-7

Cat. No.: B3258432

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Introduction & Application

2-Benzylprop-2-en-1-ol (

) is a functionalized allylic alcohol featuring a terminal alkene and a benzyl group at the 2-position.[1] It serves as a versatile building block in:

- Tandem Allylations: Used in the stereocontrolled crotylation of imines and sulfonimidamides.
- Cross-Coupling Reactions: Acts as an electrophile in Palladium-catalyzed allylic substitutions.
- Natural Product Synthesis: A precursor for constructing quaternary stereocenters in alkaloids (e.g., Sinoracutine derivatives).

Experimental Synthesis Protocol

The most robust route to **2-benzylprop-2-en-1-ol** involves the reduction of ethyl 2-benzylacrylate, which is readily synthesized via a Horner-Wadsworth-Emmons (HWE) modification or a Baylis-Hillman-type approach.

Step 1: Synthesis of Ethyl 2-benzylacrylate

- Reagents: Triethyl 2-phosphono-3-phenylpropionate, Paraformaldehyde, Base (

or DBU).

- Mechanism: The phosphonate anion undergoes olefination with formaldehyde to install the terminal methylene group.
- Procedure:
 - Suspend LiCl (1.0 equiv) in dry THF. Add triethyl 2-phosphono-3-phenylpropionate (1.0 equiv).
 - Add DBU (1.2 equiv) at 0°C. Stir for 15 min.
 - Add Paraformaldehyde (1.5 equiv) suspension in THF.
 - Stir at room temperature (RT) for 12–16 h.
 - Workup: Quench with saturated
, extract with EtOAc, dry over
, and concentrate. Purify via silica gel chromatography (Hex/EtOAc 9:1).

Step 2: Reduction to 2-Benzylprop-2-en-1-ol

- Reagents: Cerium(III) Chloride (
, Sodium Borohydride (
, Methanol.[2]
- Rationale: Luche reduction conditions or standard
reduction ensures selective conversion of the ester to the primary alcohol without affecting the alkene.
- Procedure:
 - Dissolve ethyl 2-benzylacrylate (1.0 equiv) in MeOH (0.2 M).
 - (Optional) Add

(1.0 equiv) for Luche conditions to prevent conjugate reduction (though less critical for 2-substituted acrylates).

- o Cool to 0°C. Add

(2.0 equiv) portion-wise.

- o Stir at 0°C

RT for 2 h. Monitor by TLC (disappearance of ester).

- o Workup: Quench with 1N HCl (carefully), extract with

, wash with brine, dry (

).

- o Purification: Flash column chromatography (SiO₂, 10-30% EtOAc/Hexanes). Yields are typically 70–85%.

Spectral Characterization Data

¹H NMR Spectroscopy

The proton NMR spectrum is distinct, featuring two singlets for the terminal vinyl protons and two singlets for the methylene groups (

-Ph and

-OH), indicating a lack of strong vicinal coupling due to the quaternary C2 center.

Instrument: 400 MHz Solvent: Chloroform-d (

)[3]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Fragment
7.42 – 7.19	Multiplet (m)	5H	Ar-H	Aromatic Ring (Phenyl)
5.15	Doublet of Quartets (dq)*	1H	=CH	Terminal Vinyl (cis to)
4.93	Heptet/Broad Singlet	1H	=CH	Terminal Vinyl (trans to)
4.10	Singlet (s)	2H	-CH -OH	Hydroxymethyl (Allylic)
3.40	Singlet (s)	2H	Ph-CH -C=	Benzylic Methylene
1.60	Broad Singlet (br s)	1H	-OH	Hydroxyl (Variable shift)

*Note: The vinyl protons often appear as broad singlets or show fine long-range allylic coupling (Hz).

C NMR Spectroscopy

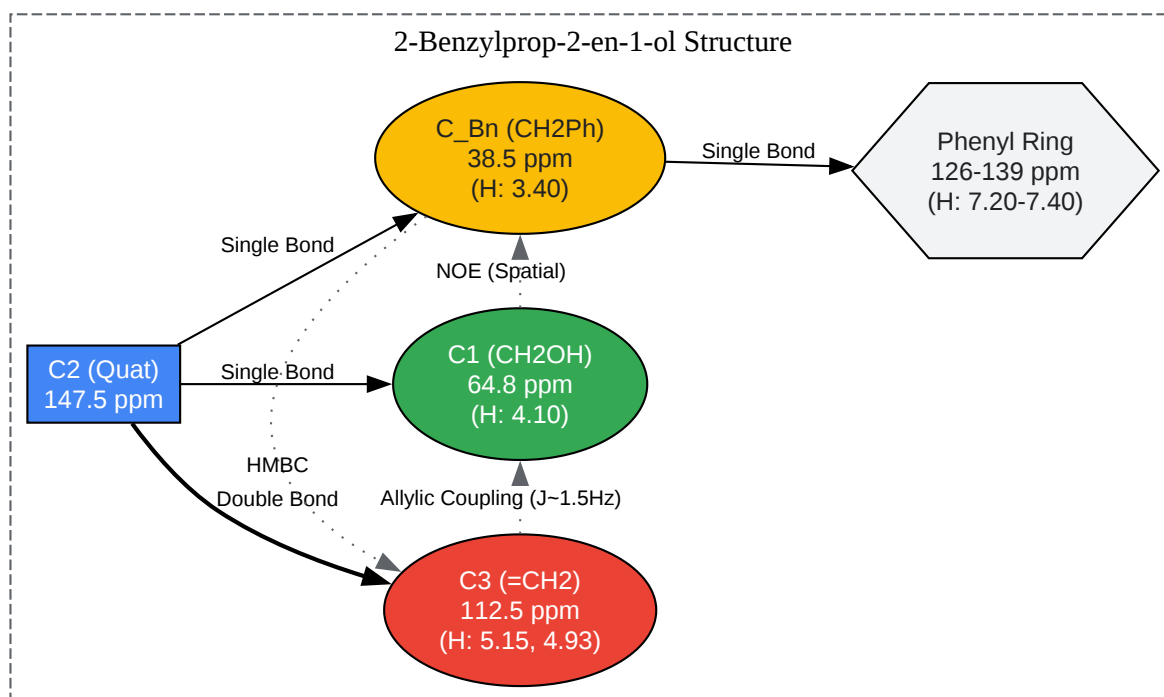
The carbon spectrum confirms the presence of a quaternary vinyl carbon and a terminal methylene, alongside the characteristic benzylic and hydroxymethyl signals.

Instrument: 100 MHz Solvent: Chloroform-d ()

Shift (, ppm)	Type	Assignment
147.5	Quaternary (C)	C2 (Vinyl Quaternary,)
139.2	Quaternary (C)	C1' (Aromatic Ipso)
129.2	Methine (CH)	C2'/C6' (Aromatic Ortho)
128.4	Methine (CH)	C3'/C5' (Aromatic Meta)
126.4	Methine (CH)	C4' (Aromatic Para)
112.5	Methylene ()	C3 (Terminal Vinyl,)
64.8	Methylene ()	C1 (Hydroxymethyl,)
38.5	Methylene ()	C4 (Benzylic,)

Structural Visualization & Logic

The following diagram illustrates the connectivity and key NMR correlations (HMBC/COSY) used to assign the structure.



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Caption: Structural connectivity and key spectroscopic correlations. The quaternary C2 acts as the central hub, isolating the coupling systems of the methylene groups.

References

- Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides. eScholarship, University of California. (Contains experimental data for **2-benzylprop-2-en-1-ol**, Compound S11).
- Probing the Location of Hot Spots by Surface-Enhanced Raman Spectroscopy. ResearchGate. (Discusses 2-benzylallyl alcohol as "Compound 8" and its spectral characterization).
- Synthesis of Ethyl 2-benzylacrylate. PrepChem. (Precursor synthesis protocol).

- PubChem Compound Summary: **2-benzylprop-2-en-1-ol**. National Institutes of Health (NIH). (Identifier and related data).

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